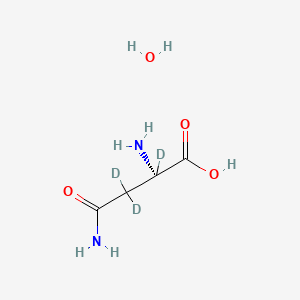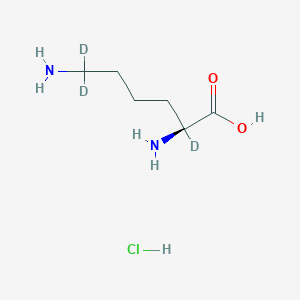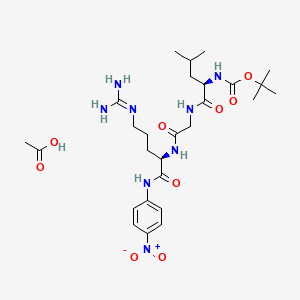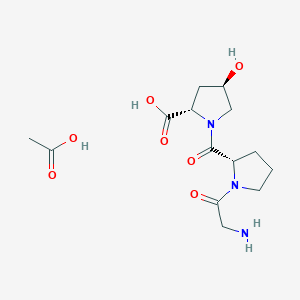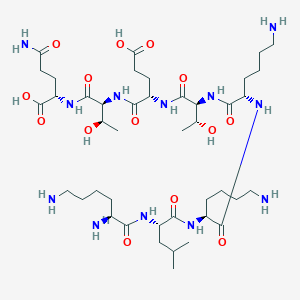
Octapeptide-2
描述
八肽-2 是一种合成肽,主要用于护肤和护发化妆品。 它以其抗衰老特性和促进头发生长而闻名,通过作用于细胞机制来促进皮肤和毛囊的健康和再生 。 八肽-2 也被称为 Prohairlin-β4,来源于人胸腺素 β-4,具有相似的生物活性,但稳定性和皮肤渗透性更高 .
准备方法
合成路线和反应条件: 八肽-2 是使用固相肽合成 (SPPS) 合成的。该过程涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。合成通常从将第一个氨基酸连接到树脂开始,然后重复去保护和偶联反应循环以延长肽链。 最终产物从树脂上裂解并纯化 .
工业生产方法: 在工业环境中,八肽-2 的合成涉及大规模 SPPS,使用自动化肽合成器来确保高产率和纯度。 该过程包括严格的质量控制措施,例如高效液相色谱 (HPLC) 和质谱,以确认肽的同一性和纯度 .
化学反应分析
反应类型: 八肽-2 会发生各种化学反应,包括:
氧化: 这种反应可能发生在蛋氨酸残基上,导致形成蛋氨酸亚砜。
还原: 还原反应可以逆转蛋氨酸残基的氧化。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂在温和条件下。
还原: 还原剂,如二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。
主要产品:
氧化: 蛋氨酸亚砜。
还原: 恢复的蛋氨酸残基。
取代: 具有改变的氨基酸序列的修饰肽.
科学研究应用
八肽-2 在科学研究中具有广泛的应用:
化学: 用作研究肽合成和修饰技术的模型肽。
生物学: 研究其在细胞信号传导和蛋白质相互作用中的作用。
作用机制
八肽-2 通过促进毛囊干细胞发育和活性来促进头发生长。它加速毛囊中细胞的迁移并抑制细胞凋亡,从而增强头发并提供健康的亮泽。 此外,它还抑制蛋白酶的产生,恢复头发生长,并刺激成纤维细胞合成胶原蛋白、弹性蛋白和纤连蛋白 .
类似化合物:
胸腺素 β-4: 一种天然存在的肽,具有相似的生物活性,但与八肽-2 相比,稳定性和皮肤渗透性较低.
血管紧张素 II: 一种八肽,参与调节血压,与八肽-2 相比,具有不同的生物功能.
独特性: 八肽-2 由于其增强的稳定性、延长作用和更高的皮肤渗透性而脱颖而出,与天然对应物胸腺素 β-4 相比。 这些特性使其在促进头发生长和皮肤再生的化妆品应用中更有效 .
相似化合物的比较
Thymosin β-4: A naturally occurring peptide with similar biological activity but lower stability and skin permeation compared to Octapeptide-2.
Angiotensin II: An octapeptide involved in regulating blood pressure, with different biological functions compared to this compound.
Uniqueness: this compound stands out due to its enhanced stability, prolonged action, and higher skin permeation compared to its natural counterpart, thymosin β-4. These properties make it more effective in cosmetic applications for promoting hair growth and skin regeneration .
属性
IUPAC Name |
(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78N12O14/c1-22(2)21-30(52-35(60)25(46)11-5-8-18-43)39(64)49-26(12-6-9-19-44)36(61)48-27(13-7-10-20-45)37(62)53-33(23(3)55)40(65)50-28(15-17-32(58)59)38(63)54-34(24(4)56)41(66)51-29(42(67)68)14-16-31(47)57/h22-30,33-34,55-56H,5-21,43-46H2,1-4H3,(H2,47,57)(H,48,61)(H,49,64)(H,50,65)(H,51,66)(H,52,60)(H,53,62)(H,54,63)(H,58,59)(H,67,68)/t23-,24-,25+,26+,27+,28+,29+,30+,33+,34+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFSRAUPLWPVHY-XJFPVSOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78N12O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide](/img/structure/B8209925.png)
![(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B8209932.png)
![4-[[(3aS,4R,6S,7R,7aR)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one](/img/structure/B8209934.png)

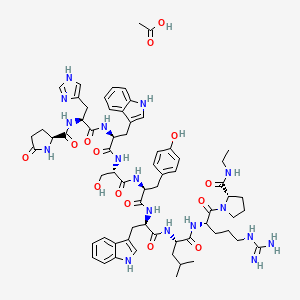
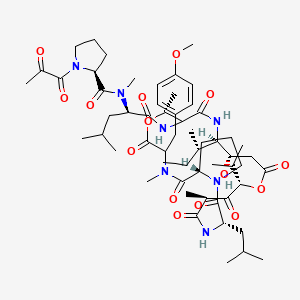
![(1S,2R,18R,19R,22S,25R,28R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-19-[[(2R)-2-aminopentanoyl]amino]-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8209946.png)
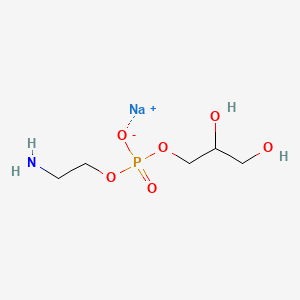
![[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8209974.png)
![(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B8209982.png)
